1,8-Dichlorooctane

Environmental Fate Vapor Pressure Henry's Law Constant

1,8-Dichlorooctane (CAS 2162-99-4), also designated as octamethylene dichloride, is an α,ω-dihaloalkane comprising a linear eight-carbon alkyl chain with terminal chlorine substituents at both the 1- and 8-positions. As a chloroparaffin, it exhibits a molecular formula of C8H16Cl2 with a molecular weight of 183.12 g/mol.

Molecular Formula C8H16Cl2
Molecular Weight 183.12 g/mol
CAS No. 2162-99-4
Cat. No. B1211115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dichlorooctane
CAS2162-99-4
Synonyms1,8-dichlorooctane
Molecular FormulaC8H16Cl2
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC(CCCCCl)CCCCl
InChIInChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
InChIKeyWXYMNDFVLNUAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dichlorooctane (CAS 2162-99-4): Technical Baseline and Procurement-Relevant Identity for α,ω-Dihaloalkane Selection


1,8-Dichlorooctane (CAS 2162-99-4), also designated as octamethylene dichloride, is an α,ω-dihaloalkane comprising a linear eight-carbon alkyl chain with terminal chlorine substituents at both the 1- and 8-positions . As a chloroparaffin, it exhibits a molecular formula of C8H16Cl2 with a molecular weight of 183.12 g/mol . At ambient temperature, the compound presents as a colorless to pale yellow transparent liquid . Its core structural attribute—a saturated C8 spacer arm flanked by two primary alkyl chloride functionalities—establishes its utility as a bifunctional electrophilic linker, a synthetic intermediate, and a probe molecule in physicochemical investigations .

Why 1,8-Dichlorooctane Cannot Be Casually Substituted: The Spacer Length-Property Conundrum in α,ω-Dichloroalkane Procurement


Within the α,ω-dichloroalkane homologous series, compounds ranging from 1,6-dichlorohexane (C6) to 1,12-dichlorododecane (C12) share identical terminal functional groups but exhibit profoundly divergent physicochemical and performance characteristics dictated by methylene chain length . Direct substitution with a shorter-chain analog (e.g., 1,6-dichlorohexane) results in a reduced spacer arm, which can compromise crosslinking efficiency, alter the conformational flexibility of polymer networks, and modify the lipophilicity of derived intermediates [1]. Conversely, substitution with a longer-chain analog (e.g., 1,10-dichlorodecane) introduces increased hydrophobicity (elevated log P), higher boiling point, and potentially reduced reaction yields in specific synthetic protocols due to altered steric and solubility profiles [2]. Furthermore, replacing the chloro leaving groups with bromo analogs (e.g., 1,8-dibromooctane) alters both the physicochemical partitioning behavior and the nucleophilic substitution reactivity profile [3]. The quantitative evidence below substantiates why 1,8-dichlorooctane occupies a distinct performance niche that cannot be replicated by its nearest homologs or halogen-exchanged variants.

Quantitative Differentiation of 1,8-Dichlorooctane: Head-to-Head and Cross-Study Evidence for Scientific Selection


Volatility and Aqueous Solubility Head-to-Head Comparison: 1,8-Dichlorooctane vs. 1,8-Dibromooctane

In a direct comparative study of vapor pressure and aqueous solubility as a function of temperature, 1,8-dichlorooctane demonstrated approximately threefold higher volatility and threefold higher water solubility compared to its dibromo analog 1,8-dibromooctane [1]. These differences directly impact environmental partitioning behavior and the selection of the appropriate halogenated intermediate for applications involving phase transfer or volatility control.

Environmental Fate Vapor Pressure Henry's Law Constant Physicochemical Property Prediction

Electrocatalytic Homocoupling Yield Optimization: 1,8-Dichlorooctane vs. 1,10-Dichlorodecane and 1,12-Dichlorododecane

In the homogeneous catalytic reduction of α,ω-dihaloalkanes using electrogenerated nickel(I) salen, the yield of the target α,ω-dichloroalkane product is strongly dependent on the chain length of the precursor [1]. The synthesis of 1,8-dichlorooctane from 1-bromo-4-chlorobutane or 1-chloro-4-iodobutane proceeds with >88% yield as the principal product. In contrast, under identical reaction conditions, the synthesis of the longer-chain analog 1,10-dichlorodecane achieves a lower yield of 79%–86%, while the even longer 1,12-dichlorododecane reaches a higher yield of 91%–92% [1].

Electrosynthesis Catalytic Reduction α,ω-Dihaloalkane Homocoupling Nickel(I) Salen Catalyst

C8 Spacer Arm Physicochemical Differentiation: Boiling Point, Density, and Lipophilicity vs. C6 and C10 α,ω-Dichloroalkane Homologs

The physicochemical properties of α,ω-dichloroalkanes scale predictably with methylene chain length, and 1,8-dichlorooctane occupies a specific midpoint in this spectrum [1]. With a boiling point of 115–116 °C at 11 mmHg (241 °C at 760 mmHg) and a calculated log P of 3.9, 1,8-dichlorooctane provides a balance of volatility and hydrophobicity that differs meaningfully from both the shorter C6 analog (1,6-dichlorohexane, log P ~2.8) and the longer C10 analog (1,10-dichlorodecane, log P ~5.0) [1].

Crosslinking Spacer Arm Hydrophobic Linker Design Log P Polymer Modification

Synthetic Utility in Preparing C20-Backbone Eicosanes: Differential Chain Extension Efficiency

1,8-Dichlorooctane serves as a critical C8 building block for the construction of the C20-backbone in 1,20-substituted eicosanes bearing functional terminal groups such as phosphate headgroups, thiols, maleimides, and activated carboxylic esters . The selection of the C8 dihalide over shorter or longer analogs directly dictates the total chain length of the resulting eicosane scaffold, which in turn determines the spacer arm geometry in subsequent bioconjugation or self-assembled monolayer applications.

Lipid Synthesis Eicosane Backbone C20 Spacer Construction Thiol-Maleimide Conjugation

Validated Application Scenarios for 1,8-Dichlorooctane Based on Quantitative Differentiation Evidence


Bifunctional C8 Spacer Arm for Polymer Crosslinking and Network Architecture Control

Based on the quantified spacer arm physicochemical properties (Section 3, Evidence Item 3), 1,8-dichlorooctane is optimally deployed as a bifunctional alkyl linker in polymer crosslinking applications where a specific C8 chain length is required to achieve desired network flexibility, mesh size, or hydrophobicity. The log P of 3.9 and C8 backbone provide a balance between the more hydrophilic C6 spacer and the significantly more hydrophobic C10 spacer [1]. This differential hydrophobicity directly influences the swelling behavior and mechanical properties of crosslinked networks, making the C8 linker particularly suitable for applications requiring moderate water exclusion without excessive rigidity.

Precursor in Electrosynthetic Homocoupling for High-Yield α,ω-Dichloroalkane Production

For researchers employing electrogenerated nickel(I) salen catalytic systems to produce α,ω-dichloroalkanes via radical homocoupling of mixed dihalo precursors, 1,8-dichlorooctane represents the target product when using C4 precursors (1-bromo-4-chlorobutane or 1-chloro-4-iodobutane) with a yield exceeding 88% [1]. This yield profile differs from the C10 and C12 products synthesized from the corresponding C5 and C6 precursors under identical conditions [1]. Process chemists should select the precursor based on the desired final chain length, as the yield optimum varies with the target product's carbon number.

Construction of C20 Lipid Backbones for Bioconjugation and Self-Assembled Monolayers

1,8-Dichlorooctane is the specific C8 building block required for synthesizing 1,20-substituted eicosanes carrying functional terminal moieties (phosphate headgroups, thiols, maleimides, activated carboxylic esters) [1]. The C8 dihalide contributes precisely 8 of the 20 carbons in the final eicosane backbone. Substitution with a C6 or C10 analog would alter the total backbone length to C18 or C22, respectively, changing the spatial distance between terminal functional groups by approximately 20% relative to the target C20 architecture [1]. This has direct implications for the performance of bioconjugates and self-assembled monolayers where precise molecular dimensions are critical.

Probe Molecule for Physicochemical Property Studies of Halogenated Hydrocarbons

The directly measured and quantitatively differentiated vapor pressure and aqueous solubility data for 1,8-dichlorooctane versus 1,8-dibromooctane [1] position this compound as a valuable probe molecule for studying halogen-dependent physicochemical behavior. The approximately threefold higher volatility and threefold higher water solubility of the dichloro analog relative to the dibromo analog provide a robust experimental benchmark for validating group contribution models and predicting the environmental partitioning of α,ω-dihaloalkanes. Researchers investigating air-water exchange processes or developing quantitative structure-property relationship (QSPR) models can rely on these directly measured values with well-characterized uncertainty estimates (±3%–5% for vapor pressure, ±10% for solubility).

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